molecular formula C16H23BN2O4S B13693482 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester

6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester

Cat. No.: B13693482
M. Wt: 350.2 g/mol
InChI Key: TXTCBCYFTAKMGX-UHFFFAOYSA-N
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Description

6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent . The reaction is catalyzed by a rhodium catalyst under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable borylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Comparison with Similar Compounds

Uniqueness: 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its N,N-dimethylsulfamoyl group enhances its solubility and stability, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C16H23BN2O4S

Molecular Weight

350.2 g/mol

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-sulfonamide

InChI

InChI=1S/C16H23BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-9-11(24(20,21)19(5)6)10-14-12(13)7-8-18-14/h7-10,18H,1-6H3

InChI Key

TXTCBCYFTAKMGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)S(=O)(=O)N(C)C

Origin of Product

United States

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